N,N',N''-triacetylchitotriose

Catalog No.
S595256
CAS No.
38864-21-0
M.F
C24H41N3O16
M. Wt
627.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N',N''-triacetylchitotriose

CAS Number

38864-21-0

Product Name

N,N',N''-triacetylchitotriose

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Molecular Formula

C24H41N3O16

Molecular Weight

627.6 g/mol

InChI

InChI=1S/C24H41N3O16/c1-8(32)25-11(4-28)17(36)21(12(35)5-29)42-24-16(27-10(3)34)20(39)22(14(7-31)41-24)43-23-15(26-9(2)33)19(38)18(37)13(6-30)40-23/h4,11-24,29-31,35-39H,5-7H2,1-3H3,(H,25,32)(H,26,33)(H,27,34)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-/m0/s1

InChI Key

LRDDKCYRFNJZBX-WHFMPQCRSA-N

SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)O)O

Synonyms

(G1cNAC)3, N,N',N''- triacetyl chitotriose, N,N',N''-triacetyl chitotriose, N,N',N''-triacetylchitintriose, N,N',N''-triacetylchitotriose, N-acetylchitotriose, O-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1-4)-O-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1-4)-2-acetamido-2-deoxy-D-glucopyranose, tri(N-acetyl-D-glucosamine), tri-GlcNAc, triGlcNAc, tris(N-acetylglucosamine)

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)O)O

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)NC(=O)C)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)CO)O)O

Enzyme Inhibition:

  • Tri-N-acetylchitotriose acts as a competitive inhibitor of the enzyme lysozyme. Lysozyme is an enzyme found in various organisms, including humans, and plays a role in breaking down bacterial cell walls. By competing with the natural substrate of lysozyme for the enzyme's binding site, Tri-N-acetylchitotriose can inhibit its activity. This property has potential applications in studying lysozyme function and developing related drugs [].

Studying Cellulose-Degrading Enzymes:

  • Tri-N-acetylchitotriose can bind to the catalytic cleft of Cel9A, an enzyme belonging to the class of endoglucanases. Endoglucanases break down cellulose, a complex carbohydrate found in plant cell walls. By studying the interaction between Tri-N-acetylchitotriose and Cel9A, researchers can gain insights into the enzyme's mechanism of action and develop strategies for improving its efficiency in biomass conversion processes [].

Investigating Lectin Specificity:

  • Lectins are proteins that bind specifically to carbohydrates. Tri-N-acetylchitotriose can be used as an inhibitory sugar to probe the binding specificity of lectins. By studying how lectins interact with Tri-N-acetylchitotriose compared to other related sugars, researchers can gain valuable information about the lectin's carbohydrate recognition patterns [].

N,N',N''-triacetylchitotriose is a chiral oligosaccharide derived from chitin, consisting of three N-acetyl-β-D-glucosamine units linked by (1→4) glycosidic bonds. Its chemical formula is C24H41N3O16, and it is recognized for its role as an epitope in various biological interactions. This compound is notable for its structural similarity to chitin, a natural polymer found in the exoskeletons of arthropods and the cell walls of fungi, which contributes to its biological significance and potential applications in biotechnology and medicine .

Typical of oligosaccharides, including hydrolysis and acetylation. One significant reaction involves its interaction with lysozyme, an enzyme that catalyzes the hydrolysis of glycosidic bonds in bacterial cell walls. N,N',N''-triacetylchitotriose acts as a competitive inhibitor of lysozyme, which may have implications for its use in therapeutic applications . Additionally, it can be synthesized through chemo-enzymatic methods that involve the selective acetylation of chitin oligomers .

The biological activity of N,N',N''-triacetylchitotriose includes its role as an antigen for monoclonal antibodies, making it significant in immunological studies. It has been shown to exhibit immunomodulatory effects, influencing macrophage activity and potentially serving as a therapeutic agent in treating infections or inflammatory conditions . Furthermore, its ability to scavenge free radicals suggests antioxidant properties that could be beneficial in various biological systems .

Synthesis of N,N',N''-triacetylchitotriose can be achieved through several methods:

  • Chemical Synthesis: Traditional chemical methods involve the stepwise acetylation of chitin or its oligomers.
  • Enzymatic Synthesis: Utilizing specific enzymes to catalyze the formation of glycosidic bonds allows for more controlled synthesis conditions.
  • Chemo-enzymatic Synthesis: This method combines chemical and enzymatic approaches to achieve higher yields and purity levels .

N,N',N''-triacetylchitotriose has several applications across different fields:

  • Pharmaceuticals: Its role as a lysozyme inhibitor positions it as a candidate for developing therapeutic agents against bacterial infections.
  • Immunology: As an antigen, it can be used in vaccine development and studies related to immune responses.
  • Biotechnology: Its antioxidant properties may find applications in food preservation and cosmetic formulations .

Interaction studies involving N,N',N''-triacetylchitotriose have focused on its binding affinities with various proteins, particularly enzymes like lysozyme. These studies reveal that N,N',N''-triacetylchitotriose can inhibit enzymatic activity, providing insights into its potential uses in modulating immune responses and bacterial growth. The compound's interactions with monoclonal antibodies also highlight its importance as a target for immunotherapy research .

Several compounds are structurally similar to N,N',N''-triacetylchitotriose, including:

Compound NameStructure DescriptionUnique Features
N,N'-diacetylchitobioseTwo N-acetylglucosamine units linked by (1→4) bondsSimpler structure with fewer acetyl groups
ChitosanA deacetylated form of chitin with varying molecular weightBiodegradable polymer used widely in agriculture
N-acetylglucosamineA single unit of N-acetylglucosamineBasic building block for oligosaccharides

While these compounds share structural similarities, N,N',N''-triacetylchitotriose is unique due to its specific sequence of three acetylated units and its distinct biological activities, particularly as an antigen and enzyme inhibitor .

Physical Description

White powder; [Sigma-Aldrich MSDS]
Solid

XLogP3

-7.2

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

11

Exact Mass

627.24868223 g/mol

Monoisotopic Mass

627.24868223 g/mol

Heavy Atom Count

43

Appearance

Assay:≥95%A crystalline solid

Melting Point

304 - 306 °C

Other CAS

38864-21-0

Wikipedia

N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

Dates

Modify: 2023-09-14

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